molecular formula C16H16N2O7S B2541962 Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate CAS No. 477491-11-5

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2541962
CAS No.: 477491-11-5
M. Wt: 380.37
InChI Key: ZCLZGOYLKVOJSX-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a nitro group, an ethyl ester, and a 3,4-dimethoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of thiophene to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst. The final step involves the amidation reaction where 3,4-dimethoxybenzoyl chloride reacts with the amino group on the thiophene ring under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Reduction: Ethyl 2-(3,4-dimethoxybenzamido)-5-aminothiophene-3-carboxylate.

    Substitution: Various substituted benzamido derivatives.

    Hydrolysis: 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylic acid.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,4-dimethoxybenzamido)-5-nitrothiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and methoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7S/c1-4-25-16(20)10-8-13(18(21)22)26-15(10)17-14(19)9-5-6-11(23-2)12(7-9)24-3/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZGOYLKVOJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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